

Technical Monograph: threo-6'-Hydroxyustusolate C[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *threo-6'-Hydroxyustusolate C*

CAS No.: 1175543-07-3

Cat. No.: B1163469

[Get Quote](#)

Executive Summary & Chemical Identity

threo-6'-Hydroxyustusolate C (CAS: 1175543-07-3) is a complex meroterpenoid ester isolated from the marine-derived or terrestrial fungus *Aspergillus ustus* (specifically strains such as *A. ustus* 094102 found in mangrove rhizospheres).[1] It belongs to the ustusolate class, characterized by a drimane sesquiterpene core esterified with a polyketide-derived side chain. [1]

The compound is distinguished by the specific stereochemistry (threo) and oxidation state (6'-hydroxyl) of its octadienoic acid side chain.[1] These structural features modulate its solubility and binding affinity compared to its parent compound, Ustusolate C, positioning it as a relevant probe for structure-activity relationship (SAR) studies in oncology.[1]

Attribute	Technical Specification
IUPAC Name	[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate
Molecular Formula	C ₂₃ H ₃₂ O ₇
Molecular Weight	420.50 g/mol
Chemical Class	Drimane Sesquiterpenoid Ester (Meroterpenoid)
Source Organism	Aspergillus ustus (syn.[1][2][3][4][5][6]) Aspergillus calidoustus
Key Moiety	Drimane core + 6,7-dihydroxyocta-2,4-dienoic acid side chain

Biological Activity & Mechanism of Action[1][3][6]

Cytotoxic Profile

The primary biological activity of **threo-6'-Hydroxyustusolate C** and its congeners (Ustusolates A-E) is cytotoxicity against human cancer cell lines.[1] The drimane core is historically associated with antimicrobial and cytotoxic properties, often disrupting cellular membranes or interfering with mitochondrial function.[1]

- **Target Cell Lines:** Significant activity has been documented against A549 (lung adenocarcinoma) and HL-60 (promyelocytic leukemia).[1]
- **Potency Context:** While Ustusolate C exhibits an IC₅₀ of approximately 10.5 μM against A549 cells, the hydroxylated derivatives (like threo-6'-hydroxy) often show modulated potency.[1] The introduction of the hydroxyl group at the C-6' position increases polarity, potentially altering cellular uptake compared to the more lipophilic parent esters.[1]

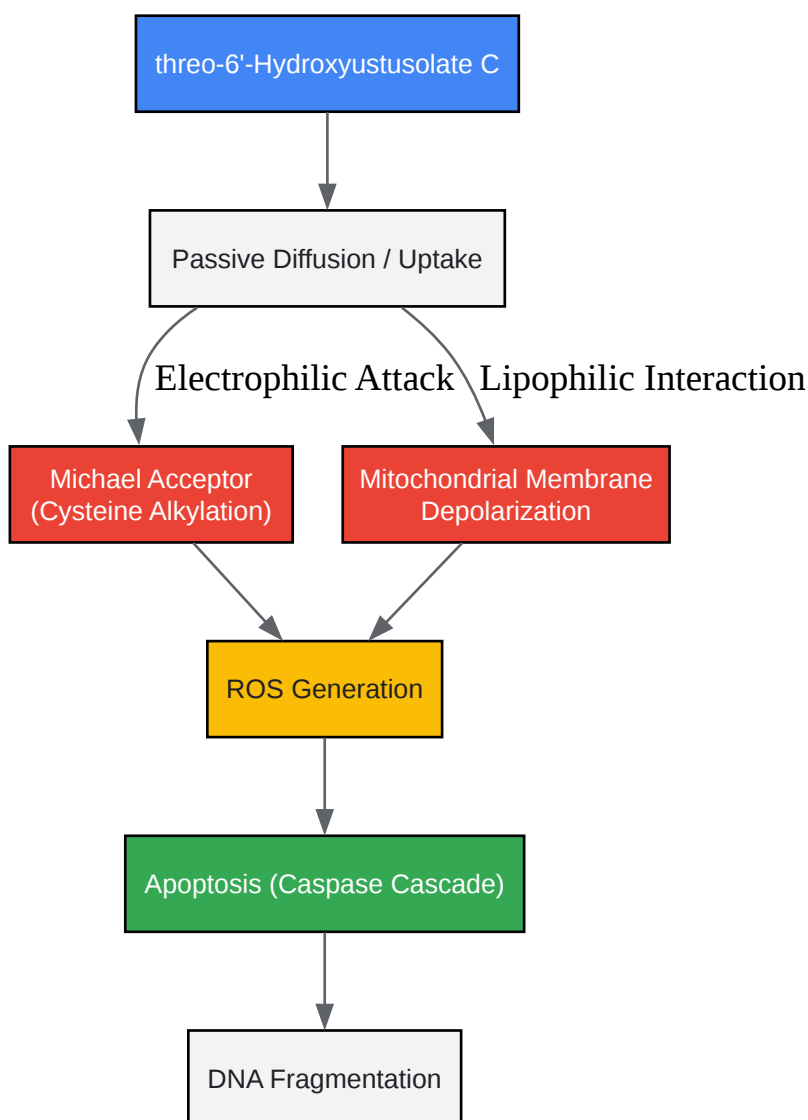
Structure-Activity Relationship (SAR)

The biological efficacy of ustusolates hinges on the ester linkage between the drimane skeleton and the side chain.

- **Drimane Core:** Essential for interacting with hydrophobic pockets in target proteins (e.g., tubulin or mitochondrial membranes).[1]
- **Side Chain Unsaturation:** The conjugated diene system (2E, 4E) in the side chain is a reactive Michael acceptor, capable of alkylating nucleophilic residues (cysteine/lysine) in enzymes, a common mechanism for sesquiterpene lactones and esters.[1]
- **Hydroxylation (6'-OH):** The specific threo-6'-hydroxyl group serves as a hydrogen bond donor, potentially stabilizing the molecule-receptor complex, though it may also facilitate faster metabolic clearance compared to non-hydroxylated analogs.[1]

Visualized Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action (MOA) for drimane esters like **threo-6'-Hydroxyustusolate C**, based on established pathways for cytotoxic sesquiterpenoids (mitochondrial stress and Michael addition).



[Click to download full resolution via product page](#)

Figure 1: Proposed cytotoxic mechanism involving nucleophilic alkylation and mitochondrial stress induction.[1]

Experimental Protocols

Isolation from *Aspergillus ustus*

To obtain high-purity **threo-6'-Hydroxyustusolate C** for biological testing, the following fermentation and isolation workflow is recommended. This protocol ensures the preservation of the labile ester linkage.[1]

Step-by-Step Methodology:

- Fermentation:
 - Inoculate *Aspergillus ustus* (strain 094102 or equivalent) into PDB (Potato Dextrose Broth) medium supplemented with 3% sea salt (if marine strain).[1]
 - Incubate at 28°C for 14 days under static conditions to maximize secondary metabolite production.
- Extraction:
 - Filter the mycelia and extract the broth with Ethyl Acetate (EtOAc) (3x volume).
 - Macerate mycelia in Acetone/Methanol (1:1), evaporate, and combine with the broth extract.
- Fractionation:
 - Partition the crude extract between 90% Methanol and n-Hexane to remove fats.[1]
 - Subject the Methanol fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel, eluting with a gradient of CH₂Cl₂/MeOH.[1]
- Purification (The Critical Step):
 - Isolate the ustusolate-rich fraction using HPLC (C18 column).[1]
 - Mobile Phase: Acetonitrile/Water gradient (30% → 100% ACN over 40 mins).
 - Detection: UV at 210 nm and 254 nm.
 - Note: The threo and erythro isomers often co-elute; use a chiral column (e.g., Chiralpak AD-H) if enantiomeric purity is required.[1]

Cytotoxicity Assay (MTT Protocol)

This self-validating protocol measures the metabolic activity of cells treated with the compound.

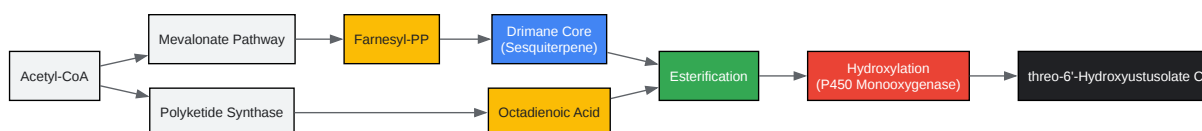
[1]

- Seeding: Plate A549 or HL-60 cells at cells/well in 96-well plates. Incubate for 24h.
- Treatment: Add **threo-6'-Hydroxyustusolate C** (dissolved in DMSO) at concentrations ranging from 0.1 μM to 100 μM .
 - Control: 0.1% DMSO (Vehicle).[1]
 - Positive Control:[1] Doxorubicin or Etoposide.[1]
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add 20 μL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 μL DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Biosynthetic Context

Understanding the origin of this molecule aids in metabolic engineering efforts.[1] The compound is a "meroterpenoid" formed by the convergence of two pathways:[1]

- Mevalonate Pathway: Produces the Farnesyl Pyrophosphate (FPP) precursor, which cyclizes to form the Drimane skeleton.[1]
- Polyketide Pathway: Synthesizes the octadienoic acid side chain.
- Post-PKS Modifications: Esterification and stereoselective hydroxylation (forming the threo-6'-OH).[1]



[Click to download full resolution via product page](#)

Figure 2: Convergent biosynthetic pathway of meroterpenoid ustusolates.[1]

References

- Liu, H., et al. (2009). "Ustusolates F–L, New Sesquiterpenoid Esters from *Aspergillus ustus*." [1] *Journal of Natural Products*, 72(11).[1]
- Lee, Y. M., et al. (2013). "Marine-Derived *Aspergillus* Species as a Source of Bioactive Secondary Metabolites." [1][3] *Marine Biotechnology*, 15, 499–519.[1][3]
- BOC Sciences. "Product Data: **Threo-6'-Hydroxyustusolate C** (CAS 1175543-07-3)."[1]
- Cui, C. M., et al. (2010). "Cytotoxic sesquiterpenoids from the mangrove-derived fungus *Aspergillus ustus*." [1] *Bioorganic & Medicinal Chemistry Letters*, 20(22).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. natuprod.bocsci.com [natuprod.bocsci.com]
- 2. Salt-Adapted Microorganisms: A Promising Resource for Novel Anti-Cancer Drug Discovery [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Chemical Composition, Biological and Cytotoxic Activities of Plant Extracts and Compounds Isolated from *Ferula lutea* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 6. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- To cite this document: BenchChem. [Technical Monograph: threo-6'-Hydroxyustusolate C[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163469/docs#technical-monograph-threo-6-hydroxyustusolate-c-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)